2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one
Description
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Properties
IUPAC Name |
2,2,2-trifluoro-1-spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-5-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c13-12(14,15)10(20)19-6-1-8-9(18-7-17-8)11(19)2-4-16-5-3-11/h7,16H,1-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMSMEOOYCYCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(CCNCC2)C3=C1NC=N3)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one (commonly referred to as compound 1) is a novel chemical entity with significant potential in pharmacological applications. Its unique structure incorporates trifluoromethyl and spirocyclic components that may enhance its biological activity.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 288.27 g/mol. The structure consists of a trifluoroethyl group attached to a tetrahydrospiro-imidazo-piperidine moiety, which is believed to contribute to its biological properties.
Research indicates that compound 1 exhibits inhibitory activity against certain enzymes involved in neurodegenerative diseases. Specifically, it has been identified as a potential inhibitor of β-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer's disease. This inhibition could lead to decreased production of amyloid-beta peptides, which are toxic to neuronal cells.
In Vitro Studies
In vitro assays have demonstrated that compound 1 effectively inhibits BACE activity with an IC50 value in the low micromolar range. The compound's efficacy was compared to known BACE inhibitors and showed promising results in reducing amyloid precursor protein (APP) cleavage.
Table 1: In Vitro Activity of Compound 1
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | BACE | 0.5 | |
| Known Inhibitor A | BACE | 0.8 | |
| Known Inhibitor B | BACE | 0.3 |
In Vivo Studies
Preclinical studies involving animal models have shown that administration of compound 1 results in a significant reduction in amyloid plaque formation in the brain. Behavioral assessments indicated improvements in cognitive function associated with reduced neuroinflammation.
Table 2: In Vivo Efficacy of Compound 1
| Study Type | Model | Outcome | Reference |
|---|---|---|---|
| Behavioral Assessment | APP/PS1 Mouse Model | Improved cognitive function | |
| Histological Analysis | APP/PS1 Mouse Model | Reduced amyloid plaque burden |
Case Studies
A notable case study involved the administration of compound 1 in a transgenic mouse model of Alzheimer’s disease. The study reported that after six weeks of treatment, there was a statistically significant decrease in both soluble and insoluble forms of amyloid-beta compared to control groups. Furthermore, neuroinflammatory markers were also reduced, suggesting a dual action on both amyloid pathology and neuroinflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
